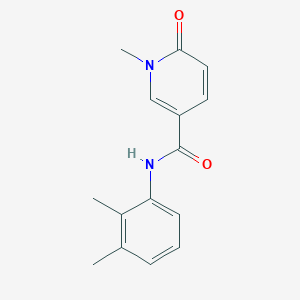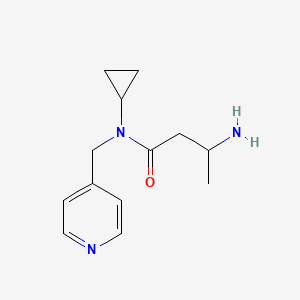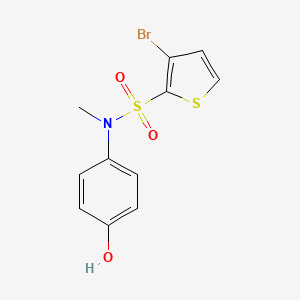![molecular formula C14H18N2O3 B7559570 1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)
1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone, also known as HDBE, is a chemical compound that has attracted significant interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone is not fully understood, but it is believed to involve the modulation of certain signaling pathways in cells. Specifically, this compound has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone is its versatility as a research tool. It can be easily synthesized and modified to produce derivatives with different properties. Additionally, this compound has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone. One area of interest is the development of this compound-based drugs for the treatment of various diseases such as cancer and neurodegenerative disorders. Another area of interest is the exploration of this compound as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a versatile and promising compound that has attracted significant interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
Méthodes De Synthèse
1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone is a synthetic compound that can be prepared using a variety of methods. One of the most common methods involves the reaction of 3-hydroxybenzoyl chloride with 1,4-diazepan-1-amine in the presence of a base such as triethylamine. The resulting product is then treated with ethyl chloroformate to obtain this compound.
Applications De Recherche Scientifique
1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound has been used as a tool to study the mechanism of action of certain neurotransmitters and their receptors. In materials science, this compound has been explored as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
1-[4-(3-hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(17)15-6-3-7-16(9-8-15)14(19)12-4-2-5-13(18)10-12/h2,4-5,10,18H,3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNAJTYACNDAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)

![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)
![2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559523.png)

![2-[1-(3,4-Difluorophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559533.png)
![2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid](/img/structure/B7559534.png)
![2-[Cyclopropyl(thiophen-2-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7559542.png)


